molecular formula C10H7N3 B11916122 2-Methylquinazoline-6-carbonitrile CAS No. 648423-81-8

2-Methylquinazoline-6-carbonitrile

Cat. No.: B11916122
CAS No.: 648423-81-8
M. Wt: 169.18 g/mol
InChI Key: JCWZEVJFIAPGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinazoline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H7N3. It is a derivative of quinazoline, which is a nitrogen-containing bicyclic compound. Quinazoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with acetic anhydride, followed by cyclization to form the quinazoline ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methyl group at the 2-position of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazoline-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and quinazoline amines .

Scientific Research Applications

2-Methylquinazoline-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 2-Methylquinazoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and nitrile groups allows for diverse chemical modifications and potential biological activities .

Properties

CAS No.

648423-81-8

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methylquinazoline-6-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-4,6H,1H3

InChI Key

JCWZEVJFIAPGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.